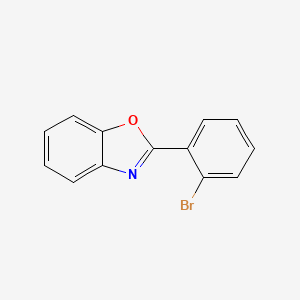![molecular formula C14H19NO2 B1274786 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid CAS No. 897094-27-8](/img/structure/B1274786.png)
1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid
Übersicht
Beschreibung
The compound "1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid" is a derivative of piperidine-4-carboxylic acid, which is a structural motif present in various pharmacologically active compounds. Piperidine derivatives are known for their diverse biological activities, including anticonvulsant, antihypertensive, and antihistaminic effects, as well as their role as ligands for receptors like NMDA . The specific compound , however, is not directly mentioned in the provided papers, but its analysis can be inferred from the related research on piperidine derivatives.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions starting from piperidine-4-carboxylic acid or its esters. For instance, the synthesis of 4-(phosphonoalkyl)-2-piperidinecarboxylic acids involves the conversion of piperidine-4-carboxylic acids to their corresponding β-keto esters, followed by further chemical transformations . Similarly, the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates starts from piperidine-4-carboxylic acids, which are converted to β-keto esters and then reacted with hydrazines . These methods highlight the versatility of piperidine-4-carboxylic acid as a precursor for various heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was determined by single crystal X-ray diffraction, revealing a chair conformation of the piperidine ring with the carboxyl group in the equatorial position . Similarly, the absolute configurations of other piperidine derivatives were determined using X-ray diffraction, showing the orientation of substituents around the piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including alkylation, decarbomethoxylation, and cyclization. The reactivity of these compounds is often studied to develop synthetic pathways for pharmacologically active molecules or natural product analogs . For example, the preparation of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives involves Michael addition and Dieckmann reactions . Additionally, the reactions of piperidine with formic acid demonstrate its potential to undergo C-C bond scission and formylation, leading to various N-alkylated piperidines10.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Zwitterionic forms of piperidine-4-carboxylic acid, for example, show a three-dimensional assembly of hydrogen bonds due to interactions between the amino and carboxylate groups and water molecules . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates.
Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition in Cancer Treatment
(ロバート ヘンリー,ジェームズ, 2006) discussed a compound structurally related to 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid as an Aurora kinase inhibitor. This suggests potential utility in cancer treatment, as Aurora kinase is a known target in cancer therapeutics.
Anticancer Agents Development
The work by (A. Rehman et al., 2018) involved synthesizing and evaluating derivatives of piperidine-4-carboxylic acid as potential anticancer agents. Their study highlights the anticancer potential of these compounds, suggesting their relevance in medicinal chemistry.
Application in Organic Syntheses
(J. Magano et al., 2014) explored the use of related piperidine derivatives in organic synthesis. This underscores the compound's importance in creating various chemically significant products.
Cardiovascular Research
(A. Krauze et al., 2004) investigated nitriles of piperidine derivatives for their cardiovascular activity. This research points towards the potential application of 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid in cardiovascular medicine.
Neurological Application
(Kalina Mambourg et al., 2021) studied alanylpiperidine analogs, related to the compound , as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1). This enzyme is significant in neurodegenerative diseases, suggesting a neurological application.
Piperidine Derivatives in Amines Synthesis
(H. P. Acharya, D. Clive, 2010) presented methods for synthesizing piperidine derivatives as intermediates for a broad range of amines. This is relevant in the context of pharmaceuticals and organic chemistry.
Antihistaminic Activity
(O. Peeters et al., 1994) examined the benzyl ester of a related compound in the synthesis of Levocabastine, an antihistamine. This indicates the compound's potential use in antihistamine drug development.
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid” and its derivatives could have potential applications in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-2-4-12(5-3-11)10-15-8-6-13(7-9-15)14(16)17/h2-5,13H,6-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRQDCFLAKBULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391228 | |
| Record name | 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid | |
CAS RN |
897094-27-8 | |
| Record name | 1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



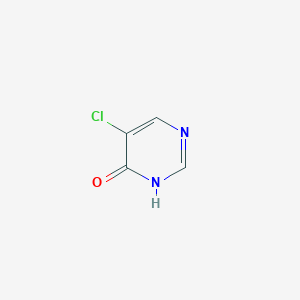
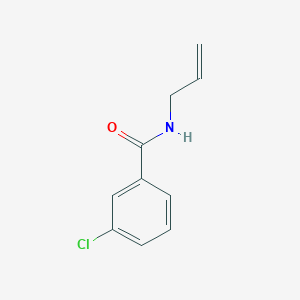

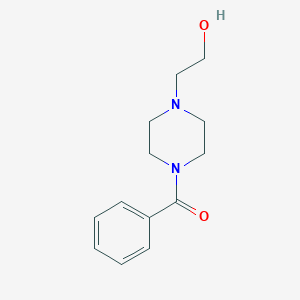
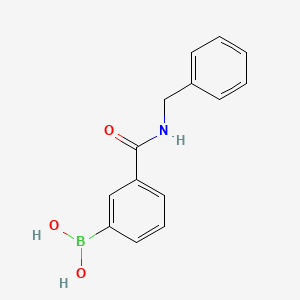
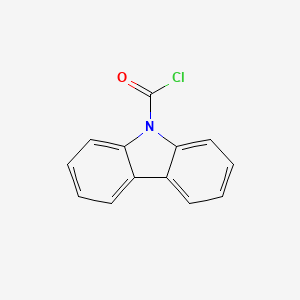
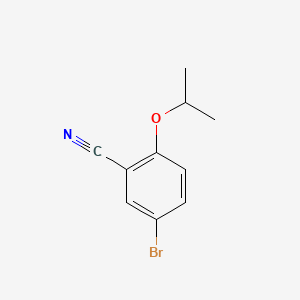
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274723.png)
![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)



